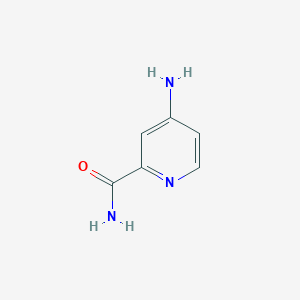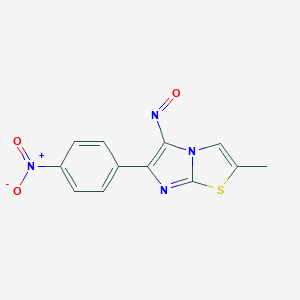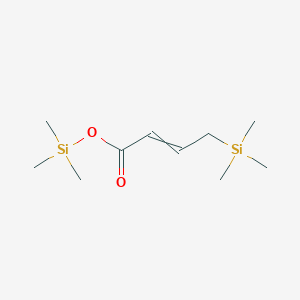
4-Aminopicolinamide
Übersicht
Beschreibung
4-Aminopicolinamide is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment : Derivatives of 4-Aminopicolinamide, such as 4-(4-aminophenoxy)-N-propylpicolinamide, are being investigated as intermediates in the synthesis of targeted cancer treatments. These derivatives have shown potential for curative effects with fewer side-effects (Xiong et al., 2018). Additionally, novel derivatives like 4-(4-formamidophenylamino)-N-methylpicolinamide have demonstrated potential as antitumor agents, inhibiting cancer cell proliferation and suppressing angiogenesis and apoptosis (Meng et al., 2021).
Kinase Inhibition and Anticancer Activity : 4-aminoquinazoline derivatives have been developed as kinase inhibitors and anticancer agents, targeting specific types of cancer like lung, breast, colon, and prostate (Das & Hong, 2019).
Antimalarial Applications : 4-aminoquinoline (4AQ) compounds, including chloroquine and hydroxychloroquine, have shown promise as effective antimalarial drugs. These are being developed to combat chloroquine-resistant Plasmodium falciparum (O’Neill et al., 2006). Moreover, the polypharmacology of these drugs indicates potential for treating malaria, cancer, and tuberculosis (Nandi et al., 2023).
Analgesic Properties : 4-aminoquinolines have been identified as novel analgesics with distinct properties from mu-opioid agonists, offering alternatives to opioids (Shinkai et al., 2000).
Alzheimer's Disease Treatment : New multifunctional agents based on 4-Amino-2,3-polymethylenequinoline and butylated hydroxytoluene have shown potential for Alzheimer's disease treatment and prevention (Makhaeva et al., 2020).
Electrochemical Sensor Applications : Electrochemical sensors offer quick and sensitive analysis for 4-aminoquinoline drugs in biological and environmental samples, demonstrating their potential in analytical chemistry (Matrouf et al., 2022).
Rheumatoid Arthritis and Autoimmune Diseases : 4-aminoquinoline-3-carboxamide derivatives have been identified as potent reversible Bruton's Tyrosine Kinase (BTK) inhibitors, showing potential for treating rheumatoid arthritis and other autoimmune diseases (Yao et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Aminopicolinamide is structurally related to UK-2A and antimycin-A, and it binds into the Qi-site in the bc1 complex . The bc1 complex is a crucial component of the electron transport chain in mitochondria and bacteria, playing a vital role in cellular respiration .
Mode of Action
The detailed binding mode of this compound remains unknown . It’s known that the compound interacts with the qi-site in the bc1 complex . This interaction likely disrupts the normal function of the electron transport chain, leading to changes in cellular respiration .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain, specifically at the level of the bc1 complex . By binding to the Qi-site in the bc1 complex, this compound can disrupt the normal flow of electrons through the chain . This disruption can have downstream effects on ATP production and other cellular processes dependent on the electron transport chain .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption .
Result of Action
The primary result of this compound’s action is the disruption of the electron transport chain via its interaction with the bc1 complex . This disruption can lead to changes in cellular respiration and ATP production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
4-aminopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNCZYUYGMWQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630860 | |
| Record name | 4-Aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100137-47-1 | |
| Record name | 4-Aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminopicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)





![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)




